5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. Another method includes the use of glycidyl derivatives obtained from epichlorohydrin and corresponding heterocyclic bases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and various substituted pyrimidine derivatives.
Scientific Research Applications
5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrimidine ring structure allows for specific binding to nucleic acids or proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with different substitution and functional groups, leading to distinct chemical and biological properties.
Pyrimidino[4,5-d][1,3]oxazine: This compound features a fused heterocyclic system with unique reactivity and applications.
Uniqueness
5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution with a hydroxypropylamino group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11N3O3 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c11-3-1-2-8-5-4-9-7(13)10-6(5)12/h4,8,11H,1-3H2,(H2,9,10,12,13) |
InChI Key |
BDIXWZLLNILION-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NCCCO |
Origin of Product |
United States |
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